

An In-Depth Technical Guide to Ethyl 4-Nitrophenylglyoxylate: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 4-nitrophenylglyoxylate

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For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chemical Intermediate

Ethyl 4-nitrophenylglyoxylate is a valuable organic compound that serves as a key building block in the synthesis of a variety of more complex molecules.^[1] Its chemical structure, featuring a nitro group, an ester, and a ketone, provides multiple reactive sites, making it a versatile precursor in organic synthesis. This guide will delve into the synthesis, chemical properties, and significant applications of **ethyl 4-nitrophenylglyoxylate**, with a particular focus on its relevance in the field of drug development.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **ethyl 4-nitrophenylglyoxylate** is fundamental for its effective use in research and development.

Property	Value	Reference
CAS Number	70091-75-7	[2][3][4][5]
Molecular Formula	C10H9NO5	[1][3][5]
Molecular Weight	223.18 g/mol	[1][3][5]
Appearance	Pale yellow to orange or brown crystals or powder	[2]
Melting Point	39°C to 43°C	[5][6]
Boiling Point	152°C to 157°C (at 0.5 mmHg)	[5][6]
Purity	≥98%	[2][5][6]
IUPAC Name	ethyl 2-(4-nitrophenyl)-2-oxoacetate	[3][4]
Synonyms	ethyl 4-nitrobenzoylformate, ethyl p-nitrophenylglyoxylate	[3][5]

Synthesis of Ethyl 4-Nitrophenylglyoxylate: A Methodological Overview

One reported synthesis of **ethyl 4-nitrophenylglyoxylate** involves the reaction of allyl chloride with nitroethane, followed by hydrolysis.[1] This reaction is catalyzed by potassium hydroxide and proceeds via a nucleophilic substitution mechanism, with a reported yield of approximately 60%.[1] Another stereoselective method utilizes allyl bromide and nitroethane with a copper(I) bromide catalyst.[1]

Experimental Protocol: Synthesis via Allyl Chloride and Nitroethane

Objective: To synthesize **ethyl 4-nitrophenylglyoxylate**.

Materials:

- Allyl chloride

- Nitroethane
- Potassium hydroxide
- Appropriate solvents (e.g., ethanol)
- Standard laboratory glassware and equipment for reflux, extraction, and purification.

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve nitroethane in a suitable solvent.
- **Base Addition:** Slowly add a solution of potassium hydroxide to the reaction mixture while stirring.
- **Allyl Chloride Addition:** Add allyl chloride dropwise to the mixture.
- **Reflux:** Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Hydrolysis:** Upon completion, cool the reaction mixture and perform hydrolysis to yield **ethyl 4-nitrophenylglyoxylate**.
- **Workup and Purification:** Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Note: This protocol is a generalized representation. Researchers should consult specific literature for detailed reaction conditions and safety precautions.

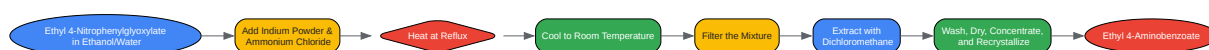
Chemical Reactivity and Synthetic Utility

The chemical reactivity of **ethyl 4-nitrophenylglyoxylate** is dominated by its three functional groups: the nitro group, the ketone, and the ester. This trifecta of reactivity allows for a wide range of chemical transformations.

Reduction of the Nitro Group

A key transformation of **ethyl 4-nitrophenylglyoxylate** is the reduction of its nitro group to an amine. This reaction is a critical step in the synthesis of many pharmaceutical intermediates. A common method for this reduction involves the use of indium metal in the presence of ammonium chloride in aqueous ethanol.[7] This method is advantageous due to its selectivity and the use of environmentally friendly reagents.[7] The resulting ethyl 4-aminobenzoate is a precursor to local anesthetics like novocaine and benzocaine.[8]

Workflow for the Reduction of Ethyl 4-Nitrophenylglyoxylate



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Caption: Workflow for the reduction of the nitro group.

Reactions at the Carbonyl Group

The ketonic carbonyl group in **ethyl 4-nitrophenylglyoxylate** is susceptible to nucleophilic attack. This allows for a variety of condensation reactions, such as the Knoevenagel condensation with active methylene compounds like diethyl malonate.[9] These reactions are fundamental in carbon-carbon bond formation and the synthesis of more complex molecular scaffolds.

Applications in Drug Discovery and Development

Ethyl 4-nitrophenylglyoxylate and its derivatives are of significant interest in medicinal chemistry. It serves as a precursor for a range of important organic compounds, including fluoroquinolones, chloroquine, and phenothiazines.[1]

Precursor for Anticancer Agents

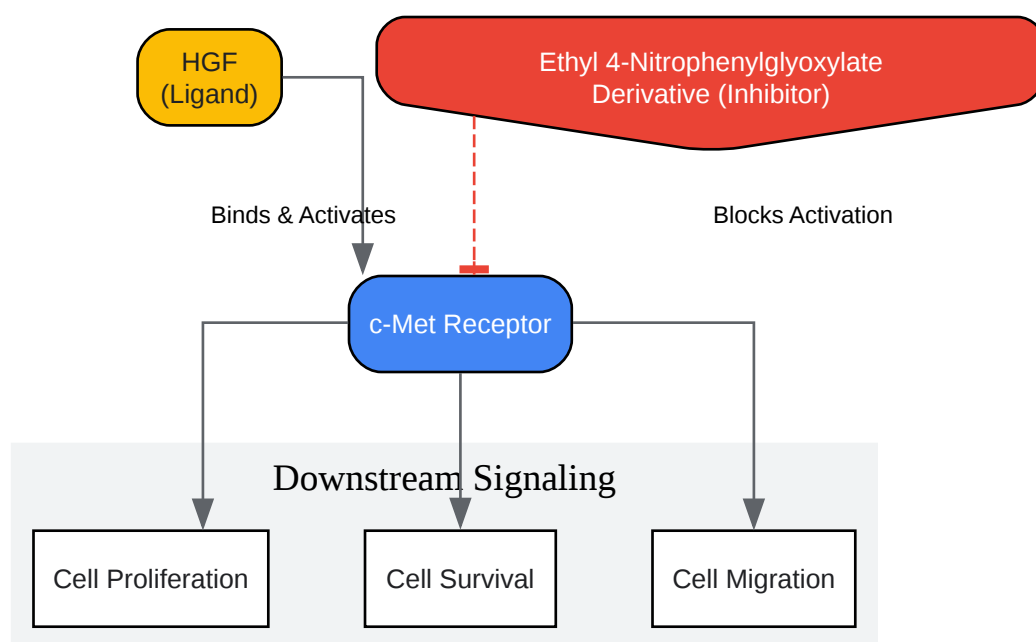
Derivatives of **ethyl 4-nitrophenylglyoxylate** have shown potential as anticancer agents. For instance, ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate, a related structure, is an important intermediate in the synthesis of small molecule inhibitors of c-Met, a receptor tyrosine kinase

implicated in cancer.[10] The development of novel c-Met inhibitors is an active area of cancer research.[10]

Synthesis of Anti-inflammatory Compounds

The core structure of **ethyl 4-nitrophenylglyoxylate** can be modified to create compounds with anti-inflammatory properties. For example, cinnamic acid-amino acid hybrids, which can be synthesized from related starting materials, have shown high cyclooxygenase (COX-2) inhibitory activity.[11]

Signaling Pathway Context: c-Met Inhibition



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Caption: Inhibition of the c-Met signaling pathway.

Conclusion and Future Perspectives

Ethyl 4-nitrophenylglyoxylate is a highly versatile and valuable chemical intermediate with broad applications in organic synthesis and drug discovery. Its unique combination of functional groups allows for a diverse range of chemical transformations, leading to the synthesis of complex molecules with significant biological activity. Future research will likely continue to

explore new synthetic routes and applications for this important compound, particularly in the development of novel therapeutics. As a Senior Application Scientist, the continued investigation into the reactivity and utility of such platform molecules is paramount for advancing the frontiers of medicinal chemistry and materials science.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to Ethyl 4-Nitrophenylglyoxylate: Synthesis, Reactivity, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585217#literature-review-on-ethyl-4-nitrophenylglyoxylate]

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